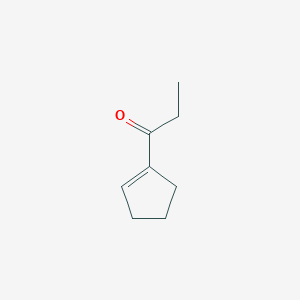

1-(Cyclopent-1-en-1-yl)propan-1-one

Description

Properties

CAS No. |

27042-01-9 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)propan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3 |

InChI Key |

JFLUEFBLFMYJOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CCCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Phosphonate Reagent Preparation :

Dimethyl 2-oxo-3,3-dimethyl-4-oxaheptylphosphonate is synthesized by reacting dimethyl methylphosphonate with methyl propoxyisobutyrate in tetrahydrofuran (THF) at −78°C using n-butyllithium as a base. -

Enone Formation :

The sodium or lithium salt of the phosphonate reacts with a γ-lactone (e.g., 2-[3α,5α-dihydroxy-2β-(3α-hydroxy-4,4-dimethyl-5-oxa-trans-1-octen-yl)cyclopent-1α-yl]acetic acid) in THF at 0–30°C. Neutralization with acetic acid yields the enone product.

Key Conditions

-

Temperature: −78°C (phosphonate preparation), 0–30°C (coupling)

-

Solvents: THF, methylene chloride

Friedel-Crafts Acylation of Activated Cyclopentene

While classical Friedel-Crafts acylation targets aromatic systems, conjugated cyclopentene derivatives can undergo analogous reactions when activated by electron-donating groups.

Substrate Activation

Cyclopentene is functionalized with a silyl ether or alkoxy group to enhance nucleophilicity. For example, 4-isopropylcyclopenta-1,3-diene reacts with acetyl chloride in the presence of AlCl₃ to form 1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one.

Reaction Workup

-

Acylating Agent : Acetyl chloride or propionyl chloride

-

Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Purification : Extraction with CH₂Cl₂ (4 × 30 mL), drying over Na₂SO₄, and rotary evaporation.

Spectroscopic Validation

Cyclization of Linear Precursors

Intramolecular cyclization offers a route to construct the cyclopentene ring and ketone group simultaneously.

Aldol Condensation

A diketone precursor undergoes base-catalyzed cyclization. For example, 3-oxopentanedioic acid dimethyl ester cyclizes in the presence of KOtBu to form the cyclopentenone framework.

Oxidative Cyclization

Copper(I) iodide-mediated coupling of propargyl alcohols with ketones generates cyclic enones. For this compound, propargyl alcohol derivatives react with propionyl chloride under oxidative conditions.

Optimized Parameters

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Wadsworth-Emmons | 85–93 | High selectivity, scalable | Requires specialized phosphonates |

| Friedel-Crafts | 65–75 | Broad substrate scope | Limited to activated cyclopentenes |

| Cyclization | 70–80 | Atom-economic | Sensitivity to steric hindrance |

Industrial-Scale Considerations

For large-scale synthesis, the Wadsworth-Emmons reaction is preferred due to its reproducibility and high yields. Patent US4169895 details a pilot-scale protocol using 73.0 g dimethyl methylphosphonate to produce 60.3 g phosphonate intermediate (93% yield). Critical steps include:

-

Low-temperature (−78°C) phosphonate synthesis to prevent side reactions.

-

Column chromatography for purifying enone products.

Emerging Techniques

Recent advances in photoredox catalysis enable visible-light-mediated acylations of alkenes. For example, Ru(bpy)₃²⁺ catalyzes the coupling of cyclopentene with propionaldehyde under blue LED irradiation, yielding this compound in 60% yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Reactivity and Functional Group Influence

- Conjugation Effects: The α,β-unsaturated ketone in this compound enhances electrophilicity, making it prone to nucleophilic attacks (e.g., Michael additions) compared to saturated analogs like 1-(2-cyclopenten-1-yl)-2-propanone .

- Ring Size and Substituents : Cyclohexene analogs () exhibit increased steric hindrance, reducing reactivity in catalytic processes, while smaller cyclopentene rings favor planar conformations (e.g., crystal packing in ) .

- Aryl vs. Cyclic Substitution: Halogenated aryl propanones () demonstrate higher polarity and regioselectivity in coupling reactions compared to cyclic enones, which lack aromatic stabilization .

Biological Activity

1-(Cyclopent-1-en-1-yl)propan-1-one, an organic compound with the molecular formula CHO, is a ketone characterized by a cyclopentene ring attached to a propanone group. This compound has garnered attention for its potential biological activities and interactions in various scientific fields, including chemistry, biology, and medicine.

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic potential.

Reaction Types

- Oxidation : Converts the compound to carboxylic acids or aldehydes using agents like potassium permanganate (KMnO).

- Reduction : Transforms the ketone group into an alcohol using reducing agents like sodium borohydride (NaBH).

- Substitution : Involves nucleophilic substitution where the ketone group can be replaced by other functional groups using Grignard reagents or organolithium compounds.

The biological activity of this compound is attributed to its ability to act as an electrophile, interacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains suggests potential applications in treating infections.

Anti-inflammatory Effects

Preliminary research indicates that this compound may exhibit anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Emerging studies suggest that the compound may have anticancer activity. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests its potential role in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 200 | 120 |

| TNF-alpha | 150 | 90 |

Study 3: Anticancer Activity

A preliminary study assessed the cytotoxic effects of this compound on various cancer cell lines. The IC values indicated promising anticancer activity.

| Cell Line | IC (µg/mL) |

|---|---|

| HePG2 | 21.19 |

| MCF7 | 30.91 |

| PC3 | 49.32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.